molecular formula C10H7BrClF2NO B8163860 (2-Bromo-5-chlorophenyl)(3,3-difluoroazetidin-1-yl)methanone

(2-Bromo-5-chlorophenyl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8163860
M. Wt: 310.52 g/mol
InChI Key: TYDLCLZAIKZQAV-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)(3,3-difluoroazetidin-1-yl)methanone is a complex organic compound that features a bromine and chlorine-substituted phenyl ring attached to a difluoroazetidine moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the phenyl ring with bromine and chlorine substituentsCommon reagents used in these reactions include isopropylmagnesium chloride in tetrahydrofuran (THF) at low temperatures, followed by further reactions at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (bromine and chlorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methanone group can be involved in oxidation-reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Isopropylmagnesium chloride: Used in the initial stages of synthesis.

    Tetrahydrofuran (THF): A common solvent for these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May be explored for its potential therapeutic properties.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)(3,3-difluoroazetidin-1-yl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Bromo-5-chlorophenyl)(3,3-difluoroazetidin-1-yl)methanone lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClF2NO/c11-8-2-1-6(12)3-7(8)9(16)15-4-10(13,14)5-15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDLCLZAIKZQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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